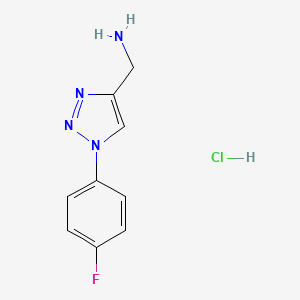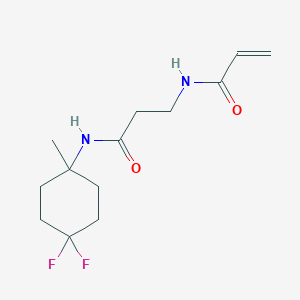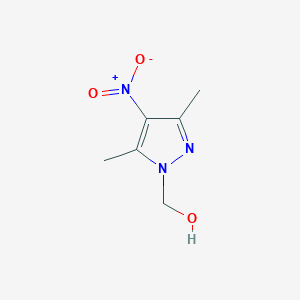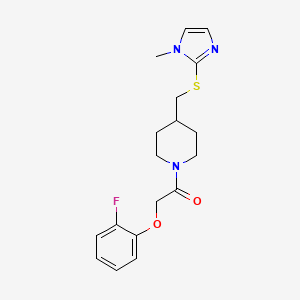
GNE-617 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Preclinical Assessment of NAMPT Inhibition
GNE-617, identified as a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has been explored for its potential in treating human cancers. In a preclinical assessment, its pharmacokinetics, including plasma clearance and oral bioavailability, were studied across various animal models. The study found that GNE-617 exhibited acceptable preclinical properties and projected human pharmacokinetics and dose estimates, indicating its potential efficacy in tumor growth inhibition (Liederer et al., 2019).
Oncosis Blister Cell Death Induction
Research into cell death mechanisms following disruption of metabolic processes highlighted GNE-617's role. It was shown to promote rapid depletion of nicotinamide adenine dinucleotide (NAD) in cells and in xenograft tumor models, leading to oncosis-Blister Cell Death (oncosis-BCD) in various cancer cell lines. This finding is significant as it provides insight into the progression of events in cancer cells following NAD depletion, emphasizing the predominant form of cell death due to GNE-617's action (O'Brien et al., 2013).
Structural and Biochemical Analyses of NAMPT Inhibition
Another study focused on the structural and biochemical analysis of GNE-617, revealing insights into its catalytic mechanism and potency. The research highlighted how GNE-617, as a NAMPT inhibitor, undergoes NAMPT-catalyzed phosphoribosylation, which correlates with cellular potency. This study provided a deeper understanding of the molecular interactions of GNE-617 with the NAMPT enzyme, aiding in drug design and development (Oh et al., 2014).
Properties
IUPAC Name |
N-[[4-(3,5-difluorophenyl)sulfonylphenyl]methyl]imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S.ClH/c22-16-9-17(23)11-19(10-16)30(28,29)18-4-1-14(2-5-18)12-25-21(27)15-3-6-20-24-7-8-26(20)13-15;/h1-11,13H,12H2,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSTYFYGGLTNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN3C=CN=C3C=C2)S(=O)(=O)C4=CC(=CC(=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}acetamide](/img/structure/B2614403.png)



![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)

![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2614412.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B2614418.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2614420.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2614424.png)
